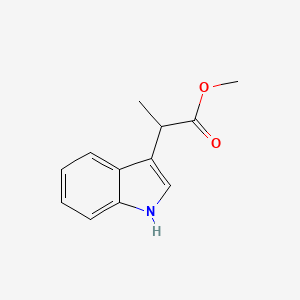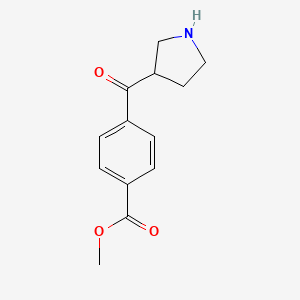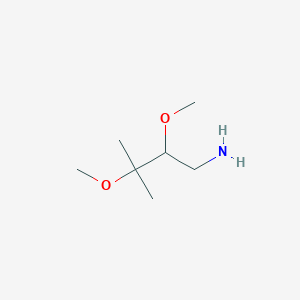
3-(2-Methylphenyl)thian-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)thian-3-OL is an organic compound with the molecular formula C₁₂H₁₆OS. It is a thian-3-ol derivative, characterized by the presence of a thian ring substituted with a 2-methylphenyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)thian-3-OL typically involves the reaction of 2-methylphenylthiol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include sulfur-containing compounds and catalysts to facilitate the formation of the thian ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)thian-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Nitrated, halogenated, and sulfonated derivatives of the aromatic ring.
Scientific Research Applications
3-(2-Methylphenyl)thian-3-OL has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)thian-3-OL involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, and alteration of cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)thiophene: A thiophene derivative with similar structural features.
2-Methylphenylthioacetate: An ester derivative with a similar aromatic ring structure.
2-Methylphenylthiourea: A thiourea derivative with comparable sulfur-containing functional groups.
Uniqueness
3-(2-Methylphenyl)thian-3-OL is unique due to its specific thian ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-(2-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C12H16OS/c1-10-5-2-3-6-11(10)12(13)7-4-8-14-9-12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
OHFIGDCQKRFSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)
![1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid](/img/structure/B13253890.png)

![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
![Diethyl({3-[(thian-3-yl)amino]propyl})amine](/img/structure/B13253906.png)
![2-[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13253909.png)
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile](/img/structure/B13253919.png)

![2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13253938.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B13253940.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253948.png)

amine](/img/structure/B13253956.png)

